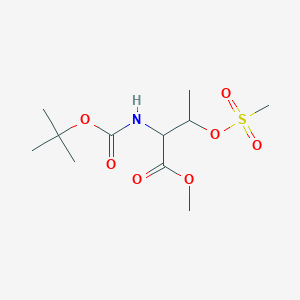

2-Tert-butoxycarbonylamino-3-methanesulfonyloxy-butyric acid methyl ester

Description

2-Tert-butoxycarbonylamino-3-methanesulfonyloxy-butyric acid methyl ester is a multifunctional synthetic intermediate with a butyric acid backbone modified at positions 2 and 2. The 2-position features a tert-butoxycarbonylamino (Boc) group, a widely used amine-protecting group in peptide synthesis due to its stability under basic and nucleophilic conditions but acid-labile nature . The 3-position contains a methanesulfonyloxy (mesyl) group, a robust leaving group that facilitates nucleophilic substitution reactions. The methyl ester at the carboxylic acid terminus enhances solubility in organic solvents and delays premature hydrolysis. This compound is primarily utilized in multi-step organic syntheses, particularly for constructing β-amino acids or peptide analogs, where controlled deprotection (Boc) and substitution (mesyl) are critical .

Properties

IUPAC Name |

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonyloxybutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO7S/c1-7(19-20(6,15)16)8(9(13)17-5)12-10(14)18-11(2,3)4/h7-8H,1-6H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWATTYPFDNSSHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC)NC(=O)OC(C)(C)C)OS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butoxycarbonylamino-3-methanesulfonyloxy-butyric acid methyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the methanesulfonyloxy group through a sulfonation reaction. The final step involves esterification to form the butyric acid methyl ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butoxycarbonylamino-3-methanesulfonyloxy-butyric acid methyl ester can undergo various chemical reactions, including:

Substitution Reactions: The methanesulfonyloxy group can be replaced by other nucleophiles under suitable conditions.

Hydrolysis: The ester moiety can be hydrolyzed to yield the corresponding carboxylic acid.

Deprotection: The Boc group can be removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like triethylamine.

Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.

Deprotection: Trifluoroacetic acid is commonly used to remove the Boc protecting group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while hydrolysis and deprotection yield the corresponding carboxylic acid and free amine, respectively.

Scientific Research Applications

2-Tert-butoxycarbonylamino-3-methanesulfonyloxy-butyric acid methyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the preparation of biologically active molecules for research purposes.

Medicine: It serves as a precursor in the synthesis of drug candidates and active pharmaceutical ingredients.

Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-Tert-butoxycarbonylamino-3-methanesulfonyloxy-butyric acid methyl ester involves its ability to undergo specific chemical transformations. The molecular targets and pathways involved depend on the context in which the compound is used. For example, in pharmaceutical synthesis, the compound may act as a key intermediate that undergoes further modifications to produce the desired active ingredient.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-tert-butoxycarbonylamino-3-methanesulfonyloxy-butyric acid methyl ester is highlighted through comparisons with analogous methyl esters and derivatives from the literature (see Table 1).

Structural and Functional Group Analysis

- Target Compound: Combines a Boc-protected amine, mesyloxy leaving group, and methyl ester. This trifunctional design enables sequential deprotection and substitution, making it valuable in peptide and β-amino acid synthesis.

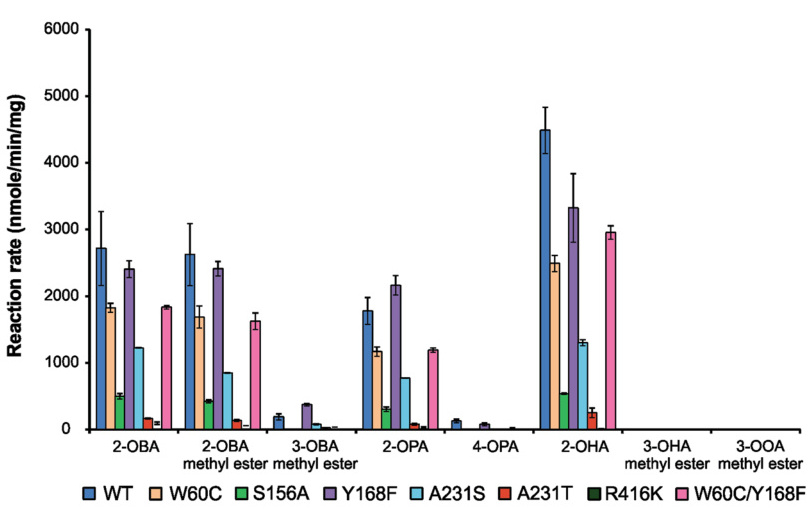

- 2-Oxobutyric Acid Methyl Ester () : A keto ester lacking amine or sulfonate groups. Used in transaminase assays to study enzyme activity toward aliphatic acceptors .

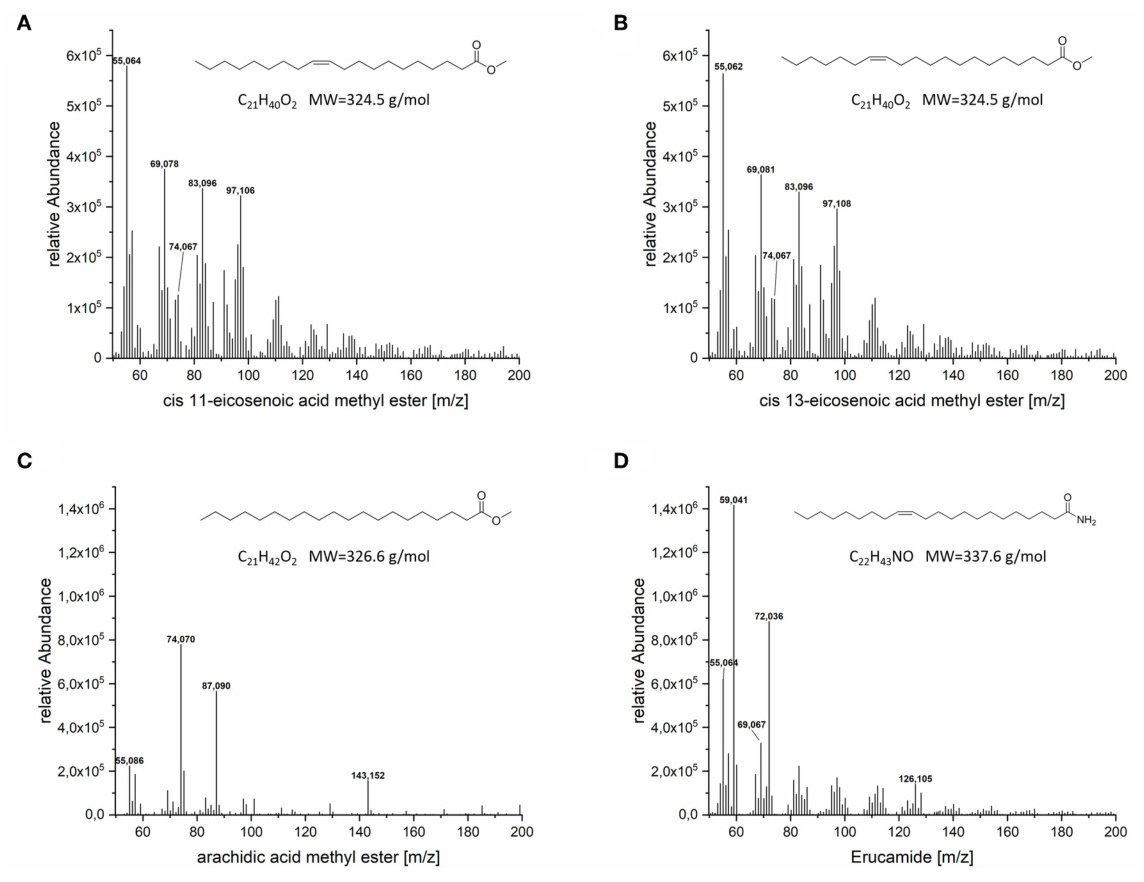

- Palmitic Acid Methyl Ester () : A saturated fatty acid methyl ester (FAME) employed as a standard in lipid profiling via GC-MS .

- Sandaracopimaric Acid Methyl Ester (): A diterpene-derived methyl ester with a complex tricyclic structure, isolated from plant resins for chemotaxonomic studies .

- 8-Methoxy Octanoic Acid Methyl Ester (): A branched FAME with a methoxy group, identified in archaeological lipid residue analysis .

Reactivity and Stability

- Boc Group Stability : The Boc group in the target compound confers stability during basic/nucleophilic reactions but cleaves under acidic conditions (e.g., trifluoroacetic acid). In contrast, simple methyl esters (e.g., palmitic acid methyl ester) hydrolyze readily under basic conditions .

- Mesyloxy Group Reactivity : The mesyloxy group enhances substitution reactivity compared to esters without leaving groups. For example, 2-oxobutyric acid methyl ester () participates in enzymatic transamination but lacks a leaving group for SN2 reactions .

Analytical Characterization

- GC-MS Profiles : Most methyl esters (e.g., FAMEs in ) are analyzed via GC-MS due to their volatility. However, the target compound’s higher molecular weight and polar functional groups (Boc, mesyl) may necessitate derivatization or alternative methods (e.g., LC-MS) .

- Fragmentation Patterns : FAMEs like oleic acid methyl ester () exhibit characteristic cleavage at the ester bond. The target compound’s fragmentation would likely highlight losses of COOMe, Boc, and mesyl groups .

Table 1: Comparative Analysis of Methyl Ester Derivatives

Biological Activity

2-Tert-butoxycarbonylamino-3-methanesulfonyloxy-butyric acid methyl ester, with the molecular formula CHNOS and a molecular weight of 311.36 g/mol, is a compound of significant interest in pharmaceutical and biochemical research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula: CHNOS

- Molecular Weight: 311.36 g/mol

- CAS Number: 99216-72-5 (L-form), 168034-26-2 (D-form)

| Property | Value |

|---|---|

| Purity | >95% |

| Physical State | Solid |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Density | Not specified |

Research indicates that this compound exhibits various biological activities, primarily through modulation of enzymatic pathways and interaction with specific receptors. The methanesulfonyloxy group is believed to play a crucial role in enhancing the compound's affinity for target proteins, which may lead to improved therapeutic outcomes.

Therapeutic Applications

- Anti-inflammatory Effects: Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, potentially useful in treating conditions such as arthritis and other inflammatory diseases.

- Antimicrobial Activity: There is emerging evidence of antimicrobial effects against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

- Cancer Research: Initial findings indicate that it may inhibit tumor growth in specific cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Study 1: Anti-inflammatory Activity

In a controlled study involving animal models, the administration of this compound resulted in a significant reduction in inflammatory markers compared to control groups. The study highlighted the compound's potential to modulate cytokine production and reduce edema.

Study 2: Antimicrobial Efficacy

A laboratory study tested the efficacy of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results demonstrated a notable inhibition of bacterial growth at specific concentrations, suggesting its potential as a novel antimicrobial agent.

Study 3: Cancer Cell Line Inhibition

In vitro experiments conducted on several cancer cell lines revealed that the compound could induce apoptosis and inhibit proliferation. The mechanism was linked to the activation of caspase pathways, indicating its potential role in cancer therapy.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-Tert-butoxycarbonylamino-3-methanesulfonyloxy-butyric acid methyl ester, and how can intermediates be characterized?

- Methodology : Synthesis typically involves sequential protection/deprotection steps. The tert-butoxycarbonyl (Boc) group is introduced via Boc-anhydride under basic conditions (e.g., NaHCO₃ in THF/water). Methanesulfonyl (mesyl) groups are added using methanesulfonyl chloride in the presence of a base (e.g., triethylamine). Final esterification is achieved via methyl iodide or DCC-mediated coupling.

- Characterization : Use NMR (¹H, ¹³C) to confirm Boc protection (δ ~1.4 ppm for tert-butyl) and mesyl group integration (δ ~3.0-3.5 ppm for CH₃SO₃). LC-MS or HPLC (C18 column, acetonitrile/water gradient) verifies purity (>95%) .

Q. How can researchers optimize purification of this compound to minimize byproducts?

- Methodology : After synthesis, perform flash chromatography (silica gel, ethyl acetate/hexane eluent) to separate unreacted Boc-protected amines or mesylation byproducts. Recrystallization in ethyl acetate/hexane mixtures (1:3 ratio) improves crystalline purity. Monitor via TLC (Rf ~0.5 in 30% ethyl acetate/hexane) .

Q. What safety precautions are critical during handling?

- Guidance : The compound may exhibit acute toxicity (H302: harmful if swallowed) and skin/eye irritation (H315, H319). Use PPE (gloves, goggles), work in a fume hood, and store at 2–8°C in inert atmosphere (argon) to prevent Boc group degradation .

Advanced Research Questions

Q. How does the mesyloxy group influence reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : The mesyloxy group (-OSO₂CH₃) is a superior leaving group compared to hydroxyl or acetoxy groups due to strong electron-withdrawing effects. In SN2 reactions (e.g., with amines or thiols), it facilitates displacement at the β-carbon of the butyric acid backbone. Kinetic studies (via ¹H NMR monitoring) show complete substitution within 2–4 hours at 60°C in DMF .

Q. What experimental strategies resolve contradictions in stereochemical outcomes during derivatization?

- Data Conflict Analysis : Epimerization at the β-carbon (C3) may occur during mesylation or esterification. Use chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol) to separate enantiomers. For unambiguous assignment, synthesize diastereomeric derivatives (e.g., with L-proline) and compare NOESY correlations .

Q. How stable is the Boc group under varying pH conditions, and how does this impact storage?

- Stability Testing : The Boc group is acid-labile. Accelerated degradation studies (1M HCl, 25°C) show 50% deprotection within 6 hours. In neutral/basic conditions (pH 7–9), stability exceeds 30 days. Store lyophilized samples at -20°C with desiccants to prevent hydrolysis .

Q. What analytical methods detect trace impurities (e.g., sulfonic acid byproducts) in synthesized batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.